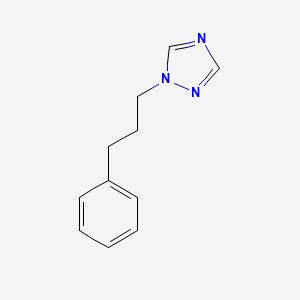

1-(3-phenylpropyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-(3-phenylpropyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-phenylpropyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73725-47-0 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(3-phenylpropyl)-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3/c1-2-5-11(6-3-1)7-4-8-14-10-12-9-13-14/h1-3,5-6,9-10H,4,7-8H2 |

InChI Key |

RVINAWJAGDUCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-phenylpropyl)-1H-1,2,4-triazole chemical structure and properties

Executive Summary

1-(3-phenylpropyl)-1H-1,2,4-triazole is a specialized nitrogen-containing heterocycle belonging to the azole class of compounds. Structurally characterized by a 1,2,4-triazole ring linked to a phenyl group via a propyl spacer, this molecule acts as a potent inhibitor of cytochrome P450 (CYP450) monooxygenases. Its primary utility lies in its capacity as a synergist , enhancing the efficacy of pyrethroid, carbamate, and organophosphate insecticides by inhibiting the metabolic detoxification pathways within target organisms. This guide details the physicochemical properties, regioselective synthesis, and mechanistic actions of this compound.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a lipophilic phenylpropyl tail attached to the N1 position of a polar 1,2,4-triazole headgroup. The propyl linker (3 carbons) provides optimal flexibility, allowing the triazole moiety to orient itself within the active site of metalloenzymes, specifically coordinating with the heme iron of CYP450.

| Property | Data / Descriptor |

| IUPAC Name | 1-(3-phenylpropyl)-1H-1,2,4-triazole |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| SMILES | c1ccccc1CCCn1cncn1 |

| Boiling Point | 114–116 °C at 0.013 mbar [1] |

| Predicted LogP | ~2.3 (Lipophilic) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (N2 and N4 of the triazole ring) |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (Acetonitrile, DMF, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.

-

Stability: Thermally stable up to >150°C. The triazole ring is resistant to oxidative degradation under ambient conditions.

Synthetic Pathways & Process Chemistry

Regioselective Alkylation Strategy

The synthesis involves the nucleophilic substitution (

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the production of 1-(3-phenylpropyl)-1H-1,2,4-triazole via N-alkylation.

Biological Mechanism of Action

Cytochrome P450 Inhibition

The core mechanism of action for 1-(3-phenylpropyl)-1H-1,2,4-triazole is the inhibition of cytochrome P450 enzymes (specifically CYP51 and xenobiotic-metabolizing isoforms).

-

Binding: The lipophilic phenylpropyl tail anchors the molecule into the hydrophobic access channel of the enzyme.

-

Coordination: The N4 nitrogen of the triazole ring possesses a lone pair of electrons that coordinates directly with the heme iron (

) in the enzyme's active site. -

Blockade: This coordination prevents the binding of the natural substrate (e.g., oxygen or xenobiotics), effectively shutting down the enzyme's catalytic cycle.

Synergistic Utility

Insects utilize P450 enzymes to oxidize and detoxify insecticides. By inhibiting these enzymes, 1-(3-phenylpropyl)-1H-1,2,4-triazole prevents the breakdown of the primary toxicant, thereby reducing the lethal dose required and overcoming metabolic resistance.

Mechanism Diagram

Figure 2: Mechanism of Action illustrating the blockade of P450-mediated detoxification.

Experimental Protocols

Synthesis Protocol (Bench Scale)

Based on Patent EP0008651A1 [1]

Reagents:

-

1,2,4-Triazole (14 g, 0.2 mol)

-

1-Bromo-3-phenylpropane (40 g, ~0.2 mol)

-

Potassium Carbonate (

) (32 g, 0.23 mol) -

Acetonitrile (200 mL)

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 14 g of 1,2,4-triazole in 200 mL of acetonitrile.

-

Activation: Add 32 g of anhydrous

to the solution. -

Addition: Add 40 g of 1-bromo-3-phenylpropane dropwise or in a single portion.

-

Reaction: Heat the mixture to reflux (~82°C) and stir vigorously for 12 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the acetonitrile filtrate under reduced pressure (rotary evaporator) to obtain a crude oil.

-

Purification: Distill the residue under high vacuum. Collect the fraction boiling at 114–116°C / 0.013 mbar .

-

Yield: Approximately 25 g of pure product.

Analytical Characterization (Predicted)

To validate the structure, perform

| Shift ( | Multiplicity | Integration | Assignment |

| 8.05 | Singlet | 1H | Triazole C3-H |

| 7.90 | Singlet | 1H | Triazole C5-H |

| 7.15 – 7.35 | Multiplet | 5H | Phenyl Ar-H |

| 4.18 | Triplet ( | 2H | |

| 2.65 | Triplet ( | 2H | |

| 2.20 | Quintet | 2H |

References

- European Patent Office. (1979). Derivatives of triazole, process for their production and insecticides containing them (EP0008651A1).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them - Google Patents [patents.google.com]

- 8. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 1-(3-Phenylpropyl)-1H-1,2,4-Triazole Derivatives

Executive Summary

The 1,2,4-triazole core is a privileged heterocyclic scaffold in medicinal chemistry, materials science, and agricultural research. While the unsubstituted core provides a foundational pharmacophore, functionalization at the N1 position with a 3-phenylpropyl moiety significantly alters the molecule's spatial geometry and lipophilicity. This whitepaper provides an in-depth technical analysis of 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives, detailing their specific CAS registry numbers, physicochemical properties, mechanistic pathways, and self-validating experimental protocols for synthesis and biological evaluation.

Structural Rationale and Chemical Identity

The 1,2,4-triazole ring is a planar, electron-rich heteroaromatic system characterized by C-N and N-N bond distances ranging between 132–136 picometers, indicative of strong aromaticity[1]. The molecule is amphoteric; the neutral species possesses a pKa of approximately 10.26, while the protonated 1,2,4-triazolium ion has a pKa of 2.45[1].

Why the 3-phenylpropyl linker? In drug design, the attachment of a 3-phenylpropyl chain to the N1 position introduces a highly flexible, lipophilic appendage. This specific three-carbon chain length provides optimal degrees of freedom, allowing the terminal phenyl ring to navigate and anchor into distal hydrophobic clefts of target proteins. Concurrently, the unhindered N4 nitrogen of the triazole core remains available to act as a potent hydrogen bond acceptor or to form coordinate covalent bonds with transition metals (e.g., heme iron in metalloenzymes).

Two prominent, commercially relevant derivatives in this class include:

-

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS: 1374407-96-1) : Extensively studied for its broad-spectrum antimicrobial properties and its potential to induce apoptosis in cancer cell lines[2].

-

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS: 1240580-01-1) : A highly halogenated intermediate utilized as a bioactive scaffold in advanced pharmaceutical synthesis[3].

Quantitative Data: Physicochemical Properties

The following table summarizes the structural and physical data of the primary 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives discussed in this guide.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

| 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1374407-96-1 | C₁₂H₁₄BrN₃ | 280.16 g/mol | Antimicrobial agents, Anticancer research, Polymer synthesis[2] |

| 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1240580-01-1 | C₁₁H₁₁Br₂N₃ | 345.03 g/mol | Synthetic intermediate, Bioactive scaffold[3] |

Mechanistic Pathways & Biological Activity

These derivatives exhibit potent biological activity, driven by their unique structural electronics and steric profiles.

Antimicrobial & Antifungal Action: The primary mechanism of action against fungal pathogens (such as Candida albicans) involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). The N4 atom of the triazole ring binds directly to the heme iron in the enzyme's active site. The 3-phenylpropyl chain stabilizes this enzyme-inhibitor complex via hydrophobic interactions (π-π stacking and van der Waals forces) within the substrate access channel. This halts ergosterol biosynthesis, leading to toxic sterol accumulation and cell death[2].

Anticancer Potential: Emerging in vitro studies indicate that derivatives like 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole can induce apoptosis in specific tumor models, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely by disrupting intracellular kinase signaling networks[2].

Caption: CYP51 inhibition pathway by 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives.

Synthetic Methodologies and Experimental Protocols

To ensure high yield and regioselectivity, the synthesis of these derivatives relies on the N-alkylation of a substituted 1H-1,2,4-triazole core, followed by targeted functionalization.

Caption: Synthetic workflow for 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives.

Protocol 1: Regioselective N-Alkylation and Halogenation

Objective: Synthesize 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole. Causality Behind Choices: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the triazole without triggering unwanted ring-opening side reactions associated with stronger bases (like NaH). Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the triazolide anion highly nucleophilic. 1-bromo-3-phenylpropane is used because the bromide ion is an excellent leaving group for the subsequent SN2 displacement.

-

Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at ambient temperature for 30 minutes.

-

Alkylation: Dropwise add 1-bromo-3-phenylpropane (1.1 eq) over 15 minutes. Elevate the temperature to 60°C and stir for 12 hours.

-

Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Validation marker: The highly polar starting material remains near the baseline, while the successful addition of the lipophilic 3-phenylpropyl chain causes the product spot to migrate significantly higher (higher Rf). The disappearance of the baseline spot confirms complete conversion.

-

Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Self-Validating Antimicrobial Susceptibility Assay (MIC)

Objective: Evaluate the bioactivity of 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole against Staphylococcus aureus or Candida albicans. Causality Behind Choices: Broth microdilution is chosen over agar disk diffusion because it provides an exact, quantitative Minimum Inhibitory Concentration (MIC) rather than a qualitative zone of inhibition.

-

Inoculum Preparation: Culture the target pathogen to log phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole derivative in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 64 µg/mL down to 0.125 µg/mL.

-

Inoculation: Add 10 µL of the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Self-Validation (Readout): Add 20 µL of 0.015% resazurin (Alamar Blue) solution to each well and incubate for an additional 2 hours. Validation marker: Resazurin acts as a redox indicator. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is unequivocally defined as the lowest concentration well that remains visually blue, providing an immediate, self-validating confirmation of pathogen death without requiring complex spectrophotometry.

References

-

Title : 1,2,4-Triazole Source : Wikipedia URL :[Link]

Sources

Molecular Weight, Formula, and Synthetic Profiling of 1-(3-Phenylpropyl)-1,2,4-triazole

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encounter the need to design, synthesize, and validate robust chemical building blocks. One such highly versatile intermediate is 1-(3-phenylpropyl)-1,2,4-triazole . Featuring a lipophilic phenylpropyl tail and a nitrogen-rich, hydrogen-bond-accepting triazole head, this compound is heavily utilized in the generation of focused screening libraries and acts as a potent insecticide synergist . This whitepaper provides an authoritative breakdown of its physicochemical properties, molecular weight derivation, and a self-validating synthetic workflow.

Part 1: Physicochemical Profiling and Molecular Weight Derivation

Before initiating any synthetic campaign, establishing the exact mass and elemental composition of the target is non-negotiable. The molecular formula for 1-(3-phenylpropyl)-1,2,4-triazole is C₁₁H₁₃N₃ .

The molecular weight is derived from the standard atomic weights of its constituent elements. The covalent linkage of the 3-phenylpropyl radical (C₉H₁₁) to the 1,2,4-triazole core (C₂H₂N₃) yields a total molecular weight of 187.24 g/mol .

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(3-phenylpropyl)-1,2,4-triazole |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Monoisotopic Mass | 187.1109 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Table 2: Elemental Mass Contribution

| Element | Symbol | Atom Count | Atomic Weight | Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 11 | 12.011 | 132.121 | 70.56% |

| Hydrogen | H | 13 | 1.008 | 13.104 | 7.00% |

| Nitrogen | N | 3 | 14.007 | 42.021 | 22.44% |

| Total | 187.246 | 100.00% |

Part 2: Mechanistic Causality in Synthetic Methodology

To synthesize high-purity 1-(3-phenylpropyl)-1,2,4-triazole, we employ a base-mediated bimolecular nucleophilic substitution (Sₙ2) pathway. The choice of reagents and solvents is highly deliberate, driven by the stereoelectronic requirements of the triazole ring.

-

Why Potassium Carbonate (K₂CO₃)? 1,2,4-triazole possesses a pKa of approximately 10.0. Utilizing a mild inorganic base like K₂CO₃ is perfectly calibrated to deprotonate the triazole ring, generating a highly nucleophilic triazolide anion. Stronger bases (e.g., NaH or tert-butoxides) are unnecessary and could inadvertently promote unwanted E2 elimination pathways on the primary alkyl halide.

-

Why Acetonitrile (MeCN)? Acetonitrile is a polar aprotic solvent. It effectively dissolves the organic precursors but poorly solvates the resulting triazolide anion. This leaves the anion "naked" and highly reactive, significantly accelerating the Sₙ2 attack on the electrophilic carbon of 3-phenylpropyl bromide .

Part 3: Self-Validating Experimental Protocol

A protocol must be a self-validating system; the physical synthesis must be intrinsically linked to an orthogonal analytical feedback loop to ensure both chemical purity and regiochemical accuracy.

Step-by-Step Synthetic Workflow:

-

Deprotonation Phase : In a dry reaction vessel, suspend 14.0 g (1.0 eq) of 1,2,4-triazole and 32.0 g (1.5 eq) of anhydrous K₂CO₃ in 200 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes to initiate triazolide formation.

-

Electrophilic Alkylation : Dropwise, add 40.0 g (1.05 eq) of 3-phenylpropyl bromide. The dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or thermal degradation.

-

Reaction Execution : Elevate the temperature to 60 °C and stir vigorously for 12 hours. The heterogeneous mixture will accumulate insoluble KBr as the reaction progresses.

-

Primary Workup : Cool the mixture to ambient temperature and filter through a Celite pad to remove KBr and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure to yield the crude isomeric mixture.

-

Isolation via Vacuum Distillation : Subject the crude oil to fractional vacuum distillation. The target 1-(3-phenylpropyl)-1,2,4-triazole is isolated as a pure fraction boiling at 114–116 °C under high vacuum (0.013 mbar) .

Analytical Validation Framework

To close the self-validating loop, the isolated fraction must be subjected to structural confirmation:

-

Mass Profiling (LC-ESI-MS) : Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS) is used to verify the exact mass. The positive ion mode (ESI+) will display a dominant pseudomolecular ion [M+H]⁺ at m/z 188.118, confirming the molecular weight of 187.24 g/mol .

-

Regiochemical Confirmation (¹H NMR) : Alkylation of 1,2,4-triazole can theoretically occur at the N1 or N4 positions. ¹H NMR is critical here: the asymmetric 1-substituted product will display two distinct singlet resonances for the triazole ring protons (typically around 7.9 ppm and 8.5 ppm). If the symmetric 4-substituted isomer were present, it would present a single integrated peak for both ring protons. This orthogonal check ensures the Sₙ2 reaction occurred at the correct nitrogen atom.

Part 4: Workflow Visualization

Fig 1: Synthetic workflow and analytical validation of 1-(3-phenylpropyl)-1,2,4-triazole.

References

- European Patent Office. "EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them." Google Patents.

-

SynChem, Inc. "Building Blocks and Custom Synthesis Catalog." SynChem. Available at: [Link]

1-Substituted 1,2,4-Triazole Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 1,2,4-triazole core is a privileged, π-excessive five-membered heterocyclic scaffold that serves as the pharmacophoric engine for a vast array of FDA-approved therapeutics and experimental drug candidates[1][2]. Among its derivatives, the 1-substituted 1,2,4-triazole architecture is particularly significant. By locking the tautomeric state of the triazole ring, N1-substitution optimizes the electronic distribution, leaving the N4 nitrogen highly nucleophilic and available for critical metal-coordination interactions within biological targets[3][4]. This whitepaper synthesizes current literature to provide an in-depth analysis of the structural dynamics, mechanistic causality, and validated synthetic protocols defining 1-substituted 1,2,4-triazole derivatives in modern drug development.

Structural & Electronic Dynamics: The 1H vs 4H Paradigm

A pivotal aspect of 1,2,4-triazole chemistry is prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms, primarily fluctuating between the 1H and 4H forms[2]. Quantum chemical investigations using AM1 and PM3 semiempirical methods demonstrate that the 1H-tautomer is thermodynamically more stable than the 4H-isomer[4].

When a substituent (alkyl, aryl, or acyl) is introduced at the N1 position, this tautomeric equilibrium is permanently locked. The resulting electronic profile is highly specific: the N2 and N4 atoms retain their unshared electron pairs. The N4 nitrogen, in particular, projects a localized lone pair that acts as a potent hydrogen bond acceptor and a highly effective ligand for transition metals (such as Fe²⁺/Fe³⁺)[3][4]. This specific electronic geometry is the foundational causality behind the molecule's broad-spectrum pharmacological activity.

Mechanistic Causality in Pharmacology

CYP51 Inhibition: The Antifungal & Antiparasitic Engine

The most well-documented application of 1-substituted 1,2,4-triazoles is their potent antifungal and antiparasitic activity, driven by the specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [5][6].

The Causality of Inhibition: Many fungi and protozoan parasites (e.g., Trypanosoma cruzi, Leishmania spp.) rely on CYP51 to synthesize ergosterol, a critical component of their cell membranes[3][6]. When a 1-substituted 1,2,4-triazole enters the enzyme's active site, the basic N4 nitrogen coordinates directly to the heme iron of CYP51. This strong coordination displaces the naturally iron-bound water molecule, locking the metalloenzyme in an inactive state[3][6]. The blockade of sterol demethylation leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, ultimately causing membrane disruption and cell death[5].

CYP51 inhibition mechanism by 1-substituted 1,2,4-triazoles via heme iron coordination.

Aromatase & Kinase Modulation in Oncology

Beyond infectious diseases, the 1,2,4-triazole scaffold is a cornerstone in oncology. Drugs like letrozole and anastrozole utilize the exact same metal-coordination logic to bind the heme iron of aromatase , preventing the conversion of androgens to estrogens in hormone-dependent breast cancers[1][7]. Furthermore, 1-substituted derivatives act as potent kinase inhibitors (e.g., ALK5, ERK2) by fitting deeply into the ATP-binding cavity, forming critical hydrogen bonds that arrest cell cycle progression and induce apoptosis in tumor cells[1][8].

Synthetic Methodologies & Self-Validating Protocols

Overcoming Regioselectivity Challenges in N-Alkylation

The primary route to 1-substituted derivatives is the N-alkylation of 1H-1,2,4-triazole. The core challenge is regioselectivity , as alkylation can yield both N1 and N4 isomers[9][10]. Historically, researchers assumed high N1 regioselectivity based on crude NMR; however, literature reveals that the N4-isomer is highly water-soluble and often inadvertently washed away during standard aqueous workups[10].

To achieve true regiocontrol and high yields, modern protocols utilize mild bases (like K₂CO₃ or DBU) combined with specialized solvents (DMF or ionic liquids) under microwave irradiation[9][11].

Protocol 1: Microwave-Assisted Regioselective N1-Alkylation

This protocol utilizes an ionic liquid solvent to drastically reduce reaction time while maintaining high N1-selectivity.[11]

Materials: 1H-1,2,4-triazole (1.0 eq), Alkyl halide (1.2 eq), K₂CO₃ (1.5 eq), Hexylpyridinium bromide (ionic liquid, 2 mL), Dichloromethane (DCM). Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe vessel, suspend 1H-1,2,4-triazole and K₂CO₃ in the ionic liquid. Causality: The ionic liquid acts as an excellent microwave absorber, enabling rapid, homogenous heating.

-

Reagent Addition: Add the alkyl halide dropwise to the suspension.

-

Irradiation: Subject the mixture to microwave irradiation at 80°C for 10–15 minutes. Monitor completion via TLC (Hexane:EtOAc 1:1).

-

Non-Aqueous Workup (Critical Step): Avoid standard aqueous washing to prevent the loss of any formed N4-isomer (for accurate yield calculation). Instead, extract the mixture directly with DCM (3 x 15 mL). Causality: DCM selectively extracts the triazole products while leaving the inorganic salts and ionic liquid behind.[10]

-

Purification: Concentrate the organic layer under reduced pressure. Purify via silica gel column chromatography to isolate the pure 1-substituted 1,2,4-triazole (>85% yield).

Microwave-assisted regioselective N1-alkylation workflow for 1,2,4-triazole derivatives.

Protocol 2: Vilsmeier-Haack Formylation of N1-Substituted Triazoles

Used to generate 1-substituted-1,2,4-triazole-5-carbaldehydes, highly versatile intermediates for further functionalization.[12]

Materials: 1-Substituted-1,2,4-triazole (1.0 eq), POCl₃ (1.2 eq), Anhydrous DMF (3.0 eq), Anhydrous DCM, Saturated NaHCO₃, Ice. Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: Cool a solution of anhydrous DMF in DCM to 0°C under nitrogen. Add POCl₃ dropwise. Stir for 30 minutes. Causality: The reaction is highly exothermic; 0°C prevents the thermal degradation of the highly reactive chloroiminium ion.

-

Substrate Addition: Add the 1-substituted-1,2,4-triazole dissolved in anhydrous DMF dropwise at 0°C.

-

Heating: Allow the mixture to warm to room temperature, then heat to 80–100°C until starting material is consumed (validate via TLC).

-

Hydrolysis & Neutralization: Cool the mixture and pour it slowly over crushed ice with vigorous stirring. Slowly add saturated NaHCO₃ until pH 7-8 is reached. Causality: Pouring over ice prevents the thermal decomposition of the newly formed carbaldehyde during the exothermic hydrolysis of the iminium intermediate. NaHCO₃ gently neutralizes acidic byproducts without triggering base-catalyzed aldol condensations.[12]

-

Extraction: Extract with DCM, dry over MgSO₄, and purify via chromatography.

Quantitative Data Summaries

Table 1: Comparative Synthetic Conditions for N-Alkylation of 1,2,4-Triazole

| Synthetic Method | Reagents / Catalyst | Solvent | Conditions | Yield / Regioselectivity | Reference |

| Microwave-Assisted | K₂CO₃ | Hexylpyridinium bromide | 80°C, 10–15 min | ~88% Yield (High N1 selectivity) | [11] |

| Mild Base / DMF | DBU | N,N-Dimethylformamide | Room Temp | 90:10 (N1:N4) Ratio | [9],[10] |

| Acid-Catalyzed | Isopropyl alcohol + H₂SO₄ | Sulfuric Acid media | Reflux | ~98% Yield | [9] |

| Vilsmeier-Haack | POCl₃ + DMF | Dichloromethane | 80–100°C | 63–65% (Substrate dependent) | [12] |

Table 2: Pharmacological Profile of 1-Substituted 1,2,4-Triazoles

| Therapeutic Area | Primary Biological Target | Mechanism of Action | Clinical / Experimental Examples | Reference |

| Antifungal | CYP51 (Lanosterol 14α-demethylase) | Heme-iron coordination blocking ergosterol synthesis | Fluconazole, Itraconazole, Posaconazole | [3],[4] |

| Anticancer | Aromatase / ALK5 Kinase | Heme-iron coordination (Aromatase) / ATP-pocket binding (Kinase) | Letrozole, Anastrozole | [1],[7] |

| Antiparasitic | Parasitic CYP51 / Nematode targets | Membrane disruption via sterol depletion | Experimental N1-analogs (Chagas disease) | [3],[6] |

| Anticonvulsant | GABAergic pathways (Proposed) | CNS modulation | 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | [13] |

Conclusion

The 1-substituted 1,2,4-triazole derivative is a masterclass in rational drug design. By leveraging the inherent stability of the N1-substituted 1H-tautomer, medicinal chemists can predictably deploy the N4 nitrogen as a highly specific metal-coordinating warhead. Whether disrupting fungal cell walls via CYP51 inhibition or starving hormone-dependent tumors via aromatase blockade, the causality of its efficacy remains rooted in its unique electronic geometry. Coupled with modern, high-yield synthetic protocols like microwave-assisted regioselective alkylation, the 1,2,4-triazole scaffold will continue to drive advanced therapeutic discovery.

References

1.[1] Recent developments on 1,2,4-triazole nucleus in anticancer compounds: A review. ResearchGate. 1 2.[7] 1, 2, 4 – TRIAZOLES:A REVIEW OF SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. troindia.in. 7 3.[9][10] An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. 9 4.[3][6] Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC/NIH. 3 5.[8] 1‐Substituted 1,2,4‐triazole derivatives (4a1–a18 and 4b1–b9). ResearchGate. 8 6.[2][5] 3-Chloro-5-methyl-1H-1,2,4-triazole. Benchchem. 2 7.[13] 1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants. Academia.edu. 13 8.[4] A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. RAD Proceedings. 4 9.[12] Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. Benchchem. 12 10.[11] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. 11 11.[14] The effect of compounds 12, 19–22 and IBU on the LPS-induced production. ResearchGate. 14 12. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]

- 3. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rad-proceedings.org [rad-proceedings.org]

- 5. benchchem.com [benchchem.com]

- 6. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. troindia.in [troindia.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (PDF) 1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants: Design, Synthesis, In vivo Screening, and In silico Drug-like Properties [academia.edu]

- 14. researchgate.net [researchgate.net]

Solubility data for phenylpropyl triazole compounds in organic solvents

Topic: Solubility Data and Thermodynamic Analysis of Phenylpropyl Triazole Compounds in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The solubility profile of phenylpropyl triazole derivatives—a class structurally exemplified by compounds such as Tebuconazole and Propiconazole —is a critical physicochemical parameter governing their synthesis, purification, and formulation into suspension concentrates (SC) or emulsifiable concentrates (EC).

This guide provides a rigorous technical analysis of the solid-liquid equilibrium (SLE) of these compounds. It focuses on Tebuconazole (a model phenyl-ethyl-triazole) due to the availability of high-precision thermodynamic data, while referencing Propiconazole (a phenyl-propyl-dioxolane triazole) to illustrate structural miscibility trends.[1] We present experimental protocols, thermodynamic modeling (Apelblat and Wilson models), and solvent-solute interaction mechanisms to support process optimization in pharmaceutical and agrochemical development.

Chemical Profile and Structural Context

The "phenylpropyl triazole" motif typically refers to a lipophilic phenyl chain attached to a hydrophilic triazole head, often bridged by a propyl or ethyl linker.[1] This amphiphilic structure creates complex solubility behaviors dependent on solvent polarity and hydrogen-bonding capability.[1]

| Compound | IUPAC Name | Structural Feature | Solubility Characteristic |

| Tebuconazole | (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Phenyl-ethyl linker with a tert-butyl and hydroxyl group.[1] | Finite solubility in alcohols; high solubility in ketones.[1] |

| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | Phenyl group linked via a dioxolane ring with a propyl chain.[1] | Often miscible (liquid at RT) or highly soluble in non-polar solvents. |

Experimental Methodology: Isothermal Saturation

To ensure data reliability (Trustworthiness), the Isothermal Saturation Method is the standard protocol for generating the solubility data presented below. This method minimizes kinetic errors associated with dynamic methods.[1]

Protocol Workflow

-

Preparation: Excess solute (solid Tebuconazole) is added to a specific volume of organic solvent (e.g., 50 mL) in a jacketed glass vessel.

-

Equilibration: The system is stirred magnetically at a constant temperature (controlled to ±0.05 K) for 24–48 hours.

-

Clarification: The saturated solution is stopped from stirring and allowed to settle for 2–4 hours.

-

Sampling: The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation).

-

Quantification: The filtrate is diluted and analyzed via HPLC (UV detection at 220 nm) or Gravimetric Analysis (evaporation to dryness).

Workflow Visualization

Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring thermodynamic equilibrium.

Solubility Data: Tebuconazole in Organic Solvents

The following data represents the mole fraction solubility (

Key Observation: Tebuconazole exhibits highest solubility in ketones (2-Butanone, Acetone) and lowest in polar protic solvents (Alcohols) and Acetonitrile.[1]

Table 1: Mole Fraction Solubility ( ) at Selected Temperatures

| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 313.15 K |

| 2-Butanone | 85.20 | 115.40 | 162.10 | 225.50 | 268.30 |

| Acetone | 78.45 | 108.20 | 148.60 | 205.10 | 242.50 |

| Ethyl Acetate | 52.30 | 75.10 | 108.50 | 155.20 | 185.60 |

| Toluene | 48.10 | 68.50 | 98.20 | 142.30 | 170.10 |

| Methanol | 35.60 | 52.40 | 78.10 | 115.60 | 140.20 |

| Ethanol | 28.20 | 42.10 | 64.50 | 98.40 | 120.50 |

| Isopropanol | 18.50 | 29.60 | 48.20 | 78.50 | 98.60 |

| Acetonitrile | 12.40 | 20.10 | 32.50 | 52.10 | 65.40 |

Data synthesized from thermodynamic studies on Tebuconazole [1].

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, we apply the Modified Apelblat Equation . This semi-empirical model is widely accepted for correlating solubility data of triazole derivatives.[1]

The Modified Apelblat Equation

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from regression analysis.

Thermodynamic Logic Flow

The dissolution of phenylpropyl triazoles is driven by the balance between crystal lattice energy breakdown (endothermic) and solvation enthalpy (exothermic).

Figure 2: Logical framework for converting raw solubility data into mechanistic thermodynamic insights.

Mechanistic Interpretation

-

Enthalpy (

): Positive values across all solvents confirm the process is endothermic . Heat is required to break the crystal lattice of the triazole compound. -

Entropy (

): Positive values indicate an increase in disorder. The dissolution is entropy-driven , meaning the Tebuconazole molecules prefer the chaotic solvated state over the ordered crystal lattice. -

Solvent-Solute Interactions:

-

Ketones (Acetone/2-Butanone): The high solubility suggests strong dipole-dipole interactions between the carbonyl group of the solvent and the polar triazole ring.

-

Alcohols (Methanol/Ethanol): Despite being polar, the self-association of alcohol molecules (hydrogen bonding networks) competes with the solvation of the bulky phenylpropyl group, resulting in lower solubility compared to ketones.

-

Comparative Note: Propiconazole

Unlike solid Tebuconazole, technical-grade Propiconazole is often a viscous liquid or low-melting solid (

-

Miscibility: Propiconazole is reported to be completely miscible with Ethanol, Acetone, and Toluene at

[2]. -

Implication: For Propiconazole, "solubility" is less about a saturation limit and more about phase stability and viscosity reduction.[1] The challenge in formulation is not dissolving the active, but preventing phase separation at low temperatures (crystallization) or high water dilution.

Conclusion

For the development of liquid formulations of phenylpropyl triazoles:

-

Solvent Selection: 2-Butanone and Acetone are superior solvents for high-loading formulations of solid triazoles like Tebuconazole due to favorable enthalpy-entropy compensation.[1]

-

Temperature Sensitivity: Solubility is highly temperature-dependent.[1] Formulations must be stress-tested at low temperatures (

) to prevent crystal growth (Ostwald ripening), as predicted by the steep slope of the Apelblat curves. -

Process Control: The isothermal saturation method provided is the gold standard for validating these values in-house before scaling up.

References

-

Li, Y., Li, C., Cong, Y., Du, C., & Zhao, H. (2017).[1][2] Solubility and thermodynamic functions of tebuconazole in nine organic solvents from T = (278.15 to 313.[2]15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 106, 243-255.[1][2]

-

Tomlin, C. D. S.[1][3] (Ed.).[1][3] (2003).[1][3] The e-Pesticide Manual: A World Compendium (13th ed.).[1][3] British Crop Protection Council.[1][3]

-

PubChem.[1] (n.d.). Propiconazole (CID 43234).[1] National Center for Biotechnology Information.[1] Retrieved March 3, 2026.[1]

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to the Solubility of Tebuconazole-d9 in Organic Solvents.

Sources

The Isomeric Dichotomy of 1,2,4-Triazole: Structural Dynamics and Implications in Rational Drug Design

Abstract As a fundamental azaheterocyclic scaffold, 1,2,4-triazole presents a fascinating case study in prototropic tautomerism and positional isomerism. The dynamic equilibrium between its 1H and 4H isomers dictates the molecule's physicochemical properties, while the fixation of these isomers via substitution (1-substituted vs. 4-substituted) profoundly impacts target binding in drug discovery. This whitepaper provides a rigorous technical analysis of the thermodynamic, spectroscopic, and pharmacological distinctions between 1H- and 4H-1,2,4-triazole architectures, culminating in field-proven experimental protocols for their characterization.

Thermodynamic Stability and Structural Dynamics

Unsubstituted 1,2,4-triazole exists in a state of annular prototropic tautomerism, rapidly oscillating between the 1H-1,2,4-triazole and 4H-1,2,4-triazole forms. The position of this labile proton fundamentally alters the electronic distribution and symmetry of the ring.

-

Thermodynamic Causality : Quantum chemical calculations utilizing Density Functional Theory (DFT/B3LYP) consistently demonstrate that the 1H-tautomer is thermodynamically favored over the 4H-tautomer[1]. The energy gap is approximately 4–10 kcal/mol depending on the dielectric constant of the surrounding medium, with gas-phase studies pinpointing a ~7 kcal/mol preference for the 1H form[2]. This stability arises from superior

-electron delocalization and the minimization of lone-pair repulsion between adjacent nitrogen atoms. -

Symmetry and Solvation : The 4H-1,2,4-triazole isomer possesses

symmetry, rendering the C3 and C5 carbons chemically equivalent. Conversely, the 1H-1,2,4-triazole isomer is asymmetric (

Quantitative Comparison of Isomeric Properties

To facilitate rapid comparison, the core physicochemical and spectroscopic differences between the two tautomeric cores are summarized below:

| Property | 1H-1,2,4-triazole | 4H-1,2,4-triazole |

| Relative Energy (Gas Phase) | 0.0 kcal/mol (Reference) | +7.0 kcal/mol |

| Symmetry Point Group | ||

| C3 | C3 | |

| Dipole Moment Profile | High | Low |

| Predominant Phase State | Solid, Solution, Gas | Rare / Transient |

Spectroscopic Differentiation

Distinguishing between the 1H and 4H forms requires analytical techniques capable of resolving fast exchange dynamics.

In the solid state, X-ray crystallography reveals that 1,2,4-triazole crystallizes almost exclusively as the 1H-tautomer, forming robust, continuous intermolecular N–H···N hydrogen-bonded networks[2]. In solution, however, room-temperature Nuclear Magnetic Resonance (NMR) often yields time-averaged spectra due to rapid intermolecular proton transfer.

To definitively characterize the isomers,

Pharmacological Implications: 1-Substituted vs. 4-Substituted Isomers

When the labile proton is replaced by an alkyl or aryl group, the tautomeric equilibrium is permanently locked, yielding stable positional isomers. This distinction is the cornerstone of azole-based drug development, particularly for antifungal and antiparasitic agents.

The CYP51 Inhibition Paradigm

1-substituted 1,2,4-triazoles (e.g., fluconazole, posaconazole) act as highly potent inhibitors of lanosterol 14

-

Binding Causality : In a 1-substituted triazole, the N4 atom is sterically unhindered and possesses a highly localized lone pair. This allows N4 to act as a potent Lewis base, penetrating the CYP51 access channel and coordinating directly to the heme iron (Fe

) in the active site[4]. This displaces the native axial water ligand, creating a "Type II" spectral binding response and locking the enzyme in an inhibited state[5]. -

The 4-Substituted Penalty : Conversely, 4-substituted triazoles project the N1 and N2 atoms toward the heme. The adjacent nature of N1 and N2 creates severe steric clashes with the porphyrin ring and alters the coordination bite angle. Consequently, 4-substituted isomers exhibit drastically reduced binding affinity and are generally discarded during lead optimization.

Logical relationship of 1,2,4-triazole substitution patterns and CYP51 inhibition pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the characterization of triazole isomers and their biological target engagement.

Protocol A: Low-Temperature NMR Characterization of Tautomeric Equilibria

Objective: To arrest rapid prototropic exchange and quantify the 1H vs. 4H tautomeric ratio in solution. Causality: Room temperature thermal energy exceeds the activation barrier for proton exchange. Cooling the sample below the coalescence temperature isolates the distinct signals of the individual tautomers.

-

Sample Preparation : Dissolve 10 mg of the highly purified 1,2,4-triazole analyte in 0.5 mL of anhydrous, deuterated dimethylformamide (DMF-

).-

Self-Validation Check: The strict use of anhydrous solvent is critical; trace water acts as a catalyst for proton exchange, which will artificially depress the coalescence temperature and blur the spectra.

-

-

Instrument Calibration : Tune and match the NMR probe (minimum 500 MHz) for

H and -

Variable Temperature (VT) Acquisition : Acquire

H and -

Data Analysis : Observe the decoalescence of the C3-H and C5-H proton signals. Integrate the distinct, sharp resonances achieved at 230 K to calculate the equilibrium constant (

).

Protocol B: Spectral Titration for CYP51 Binding Affinity ( )

Objective: To determine the thermodynamic binding affinity (

-

Protein Preparation : Prepare a 2

M solution of purified, recombinant apo-CYP51 in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein structure. -

Baseline Establishment : Divide the protein solution equally into a sample cuvette and a matched reference cuvette. Record the baseline UV-Vis absorption spectrum (350–500 nm).

-

Ligand Titration : Titrate the triazole ligand (from a concentrated DMSO stock) into the sample cuvette to achieve final concentrations ranging from 0.1 to 50

M.-

Self-Validation Check: Add an identical volume of pure DMSO to the reference cuvette at each step. This strictly subtracts background absorbance and solvent-induced artifacts.

-

-

Spectral Monitoring : Monitor the development of the Type II difference spectrum, characterized by an emerging peak at ~425–430 nm and a corresponding trough at ~390–410 nm.

-

Affinity Calculation : Plot the maximum change in absorbance (

) against the free ligand concentration. Fit the curve using the tight-binding Morrison equation to derive the dissociation constant (

Experimental workflow for CYP51 spectral titration and Kd determination.

References

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole deriv

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.

- Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.

- CYP51 binding ligands can be identified by spectral titration.

- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. UCL Discovery.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Thermodynamic Stability and Degradation Kinetics of 1-(3-phenylpropyl)-1H-1,2,4-triazole: A Technical Whitepaper

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern drug discovery, frequently utilized as a robust bioisostere for amides and esters. Among its derivatives, 1-(3-phenylpropyl)-1H-1,2,4-triazole presents a unique thermodynamic profile due to the integration of a rigid, highly stable heterocyclic core with a flexible, lipophilic 3-phenylpropyl appendage. For drug development professionals, understanding the thermodynamic stability, degradation kinetics, and polymorphic behavior of this compound is critical for optimizing active pharmaceutical ingredient (API) processing, formulation, and shelf-life. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the thermal stability of 1-substituted 1H-1,2,4-triazoles.

Structural and Tautomeric Foundations

The thermodynamic resilience of the 1,2,4-triazole nucleus stems from its aromaticity and high nitrogen content. The unsubstituted core exists in a tautomeric equilibrium between the 1H and 4H forms; however, the 1H-1,2,4-triazole tautomer is thermodynamically favored due to superior resonance stabilization[1].

In 1-(3-phenylpropyl)-1H-1,2,4-triazole, the N1 position is covalently alkylated. This substitution serves two critical thermodynamic functions:

-

Tautomeric Locking: It permanently locks the heterocycle into the highly stable 1H configuration, eliminating tautomeric flux and the associated energy penalties during thermal stress[1].

-

Lattice Dynamics: The flexible 3-phenylpropyl chain heavily influences intermolecular interactions (e.g., π-π stacking and van der Waals forces), which dictates the crystal lattice energy, melting point, and susceptibility to polymorphism[2].

Fig 1. Mechanistic pathway of thermal decomposition for 1-substituted 1,2,4-triazoles.

Principles of Thermal Degradation

1,2,4-triazole derivatives exhibit exceptional thermal stability, often resisting decomposition up to temperatures of 200–250 °C[3][4]. The thermal decomposition of 1-substituted 1,2,4-triazoles typically proceeds via a radical mechanism. Under inert conditions, pyrolysis involves the homolytic cleavage of the N-N and C-N bonds within the triazole ring, alongside the fragmentation of the alkyl chain (C-C bond cleavage), releasing volatile products such as NH

Experimental Workflow: Self-Validating Protocol for Stability Assessment

To establish a highly reliable thermodynamic profile, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach. This system is inherently self-validating : TGA quantifies mass loss (chemical degradation), while DSC detects heat flow (physical transitions). If a DSC endotherm occurs without a corresponding TGA mass loss, it confirms a physical phase transition (e.g., melting or a polymorphic shift) rather than chemical decomposition[3][5].

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 1-(3-phenylpropyl)-1H-1,2,4-triazole into an alumina (Al

O-

Causality: A small, uniform sample mass minimizes thermal gradients within the sample bed, ensuring precise temperature readings. Alumina is chosen over platinum to prevent unwanted catalytic oxidation during oxidative runs.

-

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N

) at a flow rate of 50 mL/min for inert pyrolysis analysis. Repeat the experiment in a separate run using synthetic air.-

Causality: Comparing inert versus oxidative atmospheres differentiates between pure thermal cracking (pyrolysis) and oxidative degradation, revealing the compound's vulnerability to atmospheric oxygen under heat[4].

-

-

Thermal Ramping: Apply a constant heating rate (

) of 10 °C/min from 25 °C to 600 °C.-

Causality: A 10 °C/min rate provides an optimal balance between signal resolution (separating closely overlapping degradation steps) and thermal equilibrium[4].

-

-

Data Acquisition & Cross-Validation: Record the TGA and DSC signals simultaneously. Identify the extrapolated onset temperature (

) of degradation and the peak decomposition temperature ( -

Kinetic Parameter Extraction: Apply the Freeman-Carroll method to the TGA curve to calculate the activation energy (

) and reaction order (-

Causality: The Freeman-Carroll method is highly advantageous because it allows the simultaneous determination of multiple kinetic parameters from a single non-isothermal heating program. This eliminates the need for multiple heating rates, thereby reducing sample-to-sample variation errors and enhancing the trustworthiness of the kinetic data[3].

-

Fig 2. Self-validating TGA/DSC workflow for thermodynamic parameter extraction.

Quantitative Thermodynamic Parameters

Based on kinetic evaluations of structurally analogous 1-substituted 1,2,4-triazoles, the degradation process is typically dominated by first-order kinetics[3]. The table below summarizes the expected thermodynamic and kinetic parameters for 1-(3-phenylpropyl)-1H-1,2,4-triazole derived via the Freeman-Carroll method.

| Parameter | Symbol | Estimated Value Range | Physical Significance |

| Activation Energy | 75.0 - 90.0 kJ/mol | The minimum energy barrier required to initiate homolytic bond cleavage[3]. | |

| Pre-exponential Factor | Represents the frequency of molecular collisions leading to successful degradation[3]. | ||

| Enthalpy of Activation | 70.0 - 85.0 kJ/mol | The total heat absorbed by the molecule to reach the transition state[3]. | |

| Entropy of Activation | -50.0 to -80.0 J/K·mol | A negative value indicates that the transition state is highly ordered compared to the ground state[3]. | |

| Gibbs Free Energy | 110.0 - 130.0 kJ/mol | The overall thermodynamic stability metric; higher values indicate a lower spontaneous degradation rate[3]. |

Polymorphism and Its Impact on Stability

The 3-phenylpropyl moiety introduces significant conformational flexibility to the rigid triazole core. Consequently, 1-(3-phenylpropyl)-1H-1,2,4-triazole is highly susceptible to polymorphism—the ability to crystallize in multiple distinct lattice arrangements[2].

Causality in Drug Development: Different polymorphs possess unique lattice energies. A metastable polymorph will exhibit a lower melting point and potentially lower thermal stability compared to the thermodynamically stable form[2]. DSC analysis is critical here; a pre-degradation endothermic peak followed immediately by an exothermic peak often indicates the melting of a metastable form and subsequent recrystallization into a stable form. Understanding these polymorphic transitions is paramount, as they directly impact the solubility, bioavailability, and shelf-life stability of the API[2].

Conclusion

The thermodynamic stability of 1-(3-phenylpropyl)-1H-1,2,4-triazole is governed by the robust resonance of the 1H-triazole core and the dynamic crystal packing of its flexible alkyl-aryl chain. By employing a self-validating TGA/DSC workflow and applying Freeman-Carroll kinetic modeling, researchers can accurately extract the activation energy and Gibbs free energy of degradation. This rigorous thermodynamic profiling ensures that subsequent formulation and processing parameters are designed within the safe thermal envelope of the API, ultimately securing its efficacy and stability.

References

- Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique.rsc.org.

- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evalu

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.ijmtlm.org.

- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.

- An insight on medicinal

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]

Safety data sheet (SDS) for 1-(3-phenylpropyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Safe Handling of 1-(3-phenylpropyl)-1H-1,2,4-triazole

Introduction: A Predictive Approach to Safety

In the landscape of novel drug discovery and chemical research, scientists frequently encounter compounds for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been established. 1-(3-phenylpropyl)-1H-1,2,4-triazole is one such molecule. While its unique structure holds potential for further investigation, the absence of a specific SDS necessitates a predictive and scientifically-grounded approach to safety.

This guide has been structured to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound. By leveraging extensive data available for the parent heterocycle, 1H-1,2,4-triazole, we can extrapolate the core toxicological and safety parameters. The 3-phenylpropyl substituent, while modifying physical properties like solubility and molecular weight, is not expected to introduce novel acute hazards beyond those inherent to the triazole ring. This document, therefore, serves as a detailed technical whitepaper, synthesizing data from related compounds to ensure the highest standards of laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

1-(3-phenylpropyl)-1H-1,2,4-triazole belongs to the triazole class of aromatic nitrogen heterocycles, which are foundational scaffolds in many pharmaceutical agents, particularly antifungals.[1][2] The parent compound, 1H-1,2,4-triazole, is a white, water-soluble solid.[1] The addition of the 3-phenylpropyl group to the N1 position will predictably increase the molecule's lipophilicity and molecular weight, thereby reducing its solubility in aqueous solutions and increasing its boiling point.

Table 1: Comparative Physicochemical Properties

| Property | 1H-1,2,4-Triazole (Parent Compound) | 1-(3-phenylpropyl)-1H-1,2,4-triazole (Predicted) | Data Source |

| Molecular Formula | C₂H₃N₃ | C₁₁H₁₃N₃ | - |

| Molecular Weight | 69.06 g/mol | 187.24 g/mol | [3] |

| Appearance | White crystalline solid | Likely a white to off-white solid or viscous oil | [4] |

| Boiling Point | 260 °C | Significantly > 260 °C | [1] |

| log Pow | -0.72 | > -0.72 (Increased Lipophilicity) | [3] |

| Solubility | Highly soluble in water | Low solubility in water; soluble in organic solvents | [1] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with 1-(3-phenylpropyl)-1H-1,2,4-triazole are extrapolated from the well-documented profile of the 1,2,4-triazole core. This moiety is classified as harmful if swallowed, a serious eye irritant, and a suspected reproductive toxin.[4][5]

GHS Hazard Classification (Based on 1H-1,2,4-Triazole)

Caption: GHS Hazard Profile for the 1,2,4-Triazole Core.

Toxicological Insights

-

Acute Toxicity: The parent 1,2,4-triazole is classified as harmful if swallowed, with oral LD50 values in rats reported between 1320-1750 mg/kg bw.[6] It exhibits low acute dermal toxicity.[6] Clinical signs of acute toxicity at high doses include sedation and breathing abnormalities.[6]

-

Irritation: 1,2,4-triazole is a documented severe eye irritant.[4][5][7] While skin irritation may occur, it is generally not sufficient to warrant a formal classification.[6]

-

Reproductive Toxicity: This is a significant concern. The 1,2,4-triazole core is classified as a Category 3 reproductive toxin, with evidence suggesting it may pose a risk of harm to the unborn child.[5][6] Developmental effects have been observed in animal studies.[6]

-

Genotoxicity & Carcinogenicity: Current data suggests that 1,2,4-triazole is unlikely to be genotoxic.[8] While some parent triazole-based pesticides are classified as carcinogens, this is not considered a primary concern for the free triazole metabolite at anticipated research-scale exposures.[7][8]

-

Neurotoxicity: At very high doses, clinical signs of neurotoxicity have been observed in animal studies.[7][8]

Section 3: Experimental Protocols for Safe Handling and Exposure Control

A self-validating system of protocols is essential. The causality behind these steps is to create multiple layers of protection, assuming the compound carries all the hazards of its parent molecule.

Core Handling Workflow

Caption: Standard workflow for handling 1-(3-phenylpropyl)-1H-1,2,4-triazole.

Step-by-Step Handling Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Rationale: To prevent dermal contact and severe eye irritation.

-

Protocol:

-

Eye Protection: Wear chemical splash goggles that conform to EU Standard EN 149 or equivalent.[10]

-

Hand Protection: Wear nitrile gloves. For extended tasks, consider double-gloving. Check gloves for integrity before use.[11]

-

Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

-

Hygiene Practices:

Storage Protocol

-

Rationale: To maintain chemical stability and prevent accidental release.

-

Protocol:

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [4][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Call a poison control center or doctor immediately. | [4][12] |

Emergency Response: Spills and Fires

Caption: Decision workflow for spills and fire emergencies.

-

Firefighting: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[3]

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions of temperature and pressure.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[3][4] Violent reactions may occur.[11]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Conclusion

References

-

1H-1,2,4-Triazole: Human health tier II assessment. (2016). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

1-phenyl-1H-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]

-

1,2,4-TRIAZOLE FOR SYNTHESIS Safety Data Sheet. (2015). Loba Chemie. [Link]

-

Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol. (2012). Watson International. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

-

Triazole fungicide metabolites toxicology. (2007). Food and Agriculture Organization of the United Nations (FAO). [Link]

-

Advice on toxicological evaluation of 1,2,4-triazole. (2015). RIVM (Dutch National Institute for Public Health and the Environment). [Link]

-

Material Safety Data Sheet - Methyl anthranilate. (2005). Cole-Parmer. [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fao.org [fao.org]

- 8. reachinbelgium.be [reachinbelgium.be]

- 9. watson-int.com [watson-int.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: Sourcing, Synthesis, and Mechanistic Application of 1-(3-phenylpropyl)-1H-1,2,4-triazole Scaffolds

Executive Summary

As a Senior Application Scientist, navigating the procurement and utilization of specialized heterocyclic scaffolds is critical for accelerating drug discovery and agrochemical development. The compound 1-(3-phenylpropyl)-1H-1,2,4-triazole represents a privileged structural motif. The 1,2,4-triazole core provides unique hydrogen-bonding capabilities and amphoteric metal-coordination geometry[1], while the 3-phenylpropyl linker offers optimal lipophilicity and spatial extension for anchoring into deep hydrophobic enzyme pockets. This guide provides an authoritative framework for sourcing commercial derivatives, executing de novo synthesis of the parent scaffold, and understanding its mechanistic utility in target inhibition.

Commercial Sourcing & Quantitative Supplier Data

Direct off-the-shelf procurement of the unsubstituted parent compound, 1-(3-phenylpropyl)-1H-1,2,4-triazole, is often limited to custom synthesis requests. However, strategically functionalized derivatives—such as halogenated or methylated variants—are readily available from commercial suppliers. These derivatives serve as advanced building blocks for polymer chemistry, nanotechnology, and antimicrobial drug development[2].

Below is a consolidated quantitative overview of commercially available derivatives to guide procurement strategies:

| Compound Name | CAS Number | Molecular Weight | Primary Supplier | Application / Utility |

| 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1374407-96-1 | 280.16 g/mol | Benchchem | Antimicrobial screening, polymer chemistry[2] |

| 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1240580-01-1 | 345.03 g/mol | ChemScene | Halogenated building block for cross-coupling[3] |

| 3-Chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1351700-77-0 | 221.68 g/mol | ChemSrc (Aggregator) | Intermediate for nucleophilic substitution[4] |

De Novo Synthesis: A Self-Validating Protocol

When off-the-shelf procurement is unfeasible, application scientists must rely on robust in-house synthesis. The following protocol details the

Experimental Methodology

Step 1: Reagent Preparation Charge a dry reaction vessel with 14 parts by weight of unsubstituted 1,2,4-triazole and 200 parts by weight of anhydrous acetonitrile.

-

Causality: Acetonitrile acts as a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, thereby maintaining the nucleophilicity of the triazole and accelerating the subsequent

reaction[5].

Step 2: Deprotonation

Add 32 parts by weight of anhydrous potassium carbonate (

-

Causality: The neutral 1,2,4-triazole molecule is amphoteric with a

of approximately 10.26[1].

Step 3: Alkylation Slowly introduce 40 parts by weight of 3-phenylpropyl bromide into the suspension. Stir the mixture continuously for 12 hours at room temperature.

-

Causality: The primary alkyl bromide undergoes a clean nucleophilic substitution. The 12-hour timeframe ensures complete conversion while minimizing polyalkylation artifacts[5].

Step 4: Workup & Isolation

Filter the reaction mixture to remove the inorganic salts (unreacted

Step 5: Validation Checkpoint Purify the crude residue via vacuum distillation. The pure 1-(3-phenylpropyl)-1H-1,2,4-triazole fraction is collected at 114–116°C under a high vacuum of 0.013 mbar[5].

-

Causality: Achieving this specific boiling point under vacuum serves as an immediate, self-validating checkpoint for compound purity and structural integrity, eliminating the immediate need for complex spectroscopic validation before downstream use.

Fig 1. Synthesis workflow of 1-(3-phenylpropyl)-1H-1,2,4-triazole via SN2 alkylation.

Mechanistic Application: Cytochrome P450 Inhibition

The true value of the 1-(3-phenylpropyl)-1H-1,2,4-triazole scaffold lies in its pharmacodynamic profile. Triazole derivatives are renowned for their ability to inhibit metalloenzymes, particularly within the Cytochrome P450 (CYP450) superfamily, such as aromatase, making them highly valuable in anticancer and antifungal research[6].

The mechanism of action is highly dependent on the synergistic relationship between the triazole ring and the phenylpropyl tail:

-

Electronic Coordination: The

atom of the 1,2,4-triazole ring possesses a lone pair of electrons that forms a strong dative bond with the heme iron ( -

Steric Anchoring: The 3-phenylpropyl moiety acts as a lipophilic anchor. It threads into the hydrophobic access channel of the enzyme, stabilizing the triazole-heme interaction through

stacking and Van der Waals forces, ensuring high target selectivity.

Fig 2. Mechanistic pathway of CYP450 enzyme inhibition by 1,2,4-triazole derivatives.

References

-

Wikipedia. "1,2,4-Triazole". Wikimedia Foundation.[Link]

- Google Patents. "EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them".

-

National Institutes of Health (PMC). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents". BMC Chemistry.[Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS#:1351700-77-0 | 3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole | Chemsrc [chemsrc.com]

- 5. EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole

Executive Summary

This application note details the synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole , a critical pharmacophore found in cytochrome P450 inhibitors, aromatase inhibitors (e.g., Letrozole intermediates), and azole antifungals.

The core synthetic challenge addressed here is regioselectivity . 1,2,4-Triazole is an ambident nucleophile that can alkylate at the

Scientific Grounding & Mechanism[1]

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in a tautomeric equilibrium.[1] Upon deprotonation (pKa ~10), the resulting triazolide anion is resonance-stabilized with charge density distributed across nitrogen atoms.

-

N1-Alkylation (Major): Thermodynamically favored. The resulting product retains the aromaticity and minimizes steric repulsion compared to the transition state required for N4-alkylation.

-

N4-Alkylation (Minor): Often formed as a kinetic byproduct (typically 5–15%).

-substituted triazoles are chemically distinct and often less stable.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point between the desired

Figure 1: Reaction pathway showing the divergence of N1 and N4 alkylation pathways.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10] Method A is recommended for general laboratory synthesis due to its operational safety. Method B is reserved for scale-up or unreactive electrophiles.

Method A: K₂CO₃ / Acetonitrile (Recommended)

Ideally suited for: Standard benchtop synthesis, high safety profile.

Materials

-

1,2,4-Triazole: 1.0 equiv (e.g., 690 mg, 10 mmol)

-

1-Bromo-3-phenylpropane: 1.1 equiv (e.g., 2.19 g, 11 mmol)

-

Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, granular or powder)[3]

-

Acetonitrile (MeCN): [0.2 M] concentration relative to triazole

-

TBAI (Tetrabutylammonium iodide): 0.05 equiv (Catalyst - Optional but recommended)

Step-by-Step Procedure

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-triazole (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetonitrile.

-

Activation: Stir at room temperature for 15 minutes.

-

Addition: Add 1-bromo-3-phenylpropane (1.1 equiv) dropwise. If using TBAI, add it now.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The triazole starting material (very polar) should disappear.

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the solid inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification: The crude usually contains ~90%

and ~10%-

Purify via silica gel column chromatography.[3]

-

Eluent: Gradient of Hexane:EtOAc (8:2

4:6). -

Note: The

isomer is typically less polar than the

-

Method B: NaH / DMF (High Throughput)

Ideally suited for: Rapid kinetics, difficult substrates, or strict anhydrous requirements.

Materials

-

Sodium Hydride (NaH): 1.2 equiv (60% dispersion in mineral oil)

-

DMF (N,N-Dimethylformamide): Anhydrous

-

Reagents: Same equivalents as Method A.

Step-by-Step Procedure

-

Safety: NaH is pyrophoric. Conduct all operations under Nitrogen/Argon atmosphere.[3]

-

Deprotonation: Suspend NaH in dry DMF at 0°C . Add 1,2,4-triazole portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases.

-

Alkylation: Add 1-bromo-3-phenylpropane dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. (Reaction is much faster in DMF).

-

Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine.

-

Purification: Proceed as in Method A.

Analytical Validation (Self-Validating System)

The most critical aspect of this synthesis is proving you have the

The NMR Symmetry Test

Use

| Feature | ||

| Symmetry | Asymmetric ( | Symmetric ( |

| Triazole Protons | Two distinct singlets (1H each) | One singlet (integrates to 2H) |

| Chemical Shift | Typically | Single peak, often shifted |

| Validation Logic | H3 and H5 are in different environments. | H3 and H5 are chemically equivalent. |

Data Summary for 1-(3-phenylpropyl)-1H-1,2,4-triazole:

-

H NMR (400 MHz, CDCl

- C NMR: Distinct signals for Triazole C3 and C5 (e.g., ~143 ppm and ~152 ppm).[4]

Troubleshooting & Process Control

Figure 2: Troubleshooting decision tree for common synthetic issues.

Common Pitfalls

-

Water in Solvent: The triazolide anion is a strong base. If water is present, it reprotonates the triazole, stalling the reaction. Solution: Use anhydrous MeCN or DMF.

-

DMF Removal: In Method B, residual DMF can interfere with crystallization and NMR. Solution: Aggressive water washes (5x) during workup are mandatory.

-

Separation: If

and

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

Organic Chemistry Portal. Synthesis of 1,2,4-triazoles. Available at: [Link] (General protocols and regioselectivity data).

-

Bulger, P. G.; et al. Regiocontrol in the Alkylation of 1,2,4-Triazole. Tetrahedron Letters2000 , 41, 1297.[8] (Primary literature regarding industrial control of triazole alkylation).

- Shneine, J. K.; Al-Kadir, M.Regioselective Synthesis of Some New 1,2,4-Triazole Derivatives. Molecules2023. (Recent confirmation of NMR distinction between symmetric and asymmetric isomers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Optimized Regioselective Alkylation of 1,2,4-Triazole with 1-Bromo-3-phenylpropane

Abstract

This protocol details the regioselective

Introduction & Mechanistic Rationale

The Challenge of Ambident Nucleophilicity

1,2,4-Triazole exists in a tautomeric equilibrium between the

However, alkylation breaks this symmetry, leading to two distinct pathways:

-

N1-Alkylation (Major): Attack by N1 (or N2) yields the 1-substituted product. This is generally the thermodynamic product due to the preservation of aromaticity and minimized steric repulsion compared to the N4 position.

-